An In-depth Technical Guide to 4-(1,2,3-Thiadiazol-4-yl)phenyl Methanesulfonate: A Putative Biologically Active Agent
An In-depth Technical Guide to 4-(1,2,3-Thiadiazol-4-yl)phenyl Methanesulfonate: A Putative Biologically Active Agent
Introduction: The Promise of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a significant heterocyclic pharmacophore that has garnered substantial interest in medicinal chemistry, agricultural science, and materials research.[1][2] Its unique chemical properties and versatile biological activities make it a privileged structure in the development of novel therapeutic agents.[1][3] The 1,2,3-thiadiazole moiety is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of activities including antiviral, antifungal, anticancer, and herbicidal properties.[1][2][3][4] The incorporation of a methanesulfonate group onto a phenyl-substituted 1,2,3-thiadiazole introduces a potential prodrug strategy, aiming to enhance the pharmacokinetic properties of the parent molecule.[5][6]
Chemical Structure and Nomenclature
The chemical structure of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate consists of a central phenyl ring substituted with a 1,2,3-thiadiazole ring at the 4-position and a methanesulfonate (mesylate) group.
IUPAC Name: 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate
Molecular Formula: C9H8N2O3S2
Canonical SMILES: CS(=O)(=O)OC1=CC=C(C=C1)C2=CSN=N2
The structure combines the aromatic, heterocyclic 1,2,3-thiadiazole with a phenyl methanesulfonate, a functional group known for its use in prodrug design and as a leaving group in chemical synthesis.[5][7]
Putative Synthesis Pathway
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate would likely proceed through a multi-step pathway, beginning with the well-established Hurd-Mori reaction to construct the 1,2,3-thiadiazole core, followed by the installation of the methanesulfonate group.[2]
Part 1: Synthesis of the 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole Intermediate
The initial step involves the synthesis of the phenolic precursor, 4-(4-hydroxyphenyl)-1,2,3-thiadiazole. This is typically achieved via the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride.[2]
Experimental Protocol: Hurd-Mori Synthesis of 4-(4-Hydroxyphenyl)-1,2,3-thiadiazole
-
Formation of the Hydrazone:
-
Dissolve 4-hydroxyacetophenone (1 equivalent) and a suitable hydrazine derivative (e.g., tosylhydrazine, 1.1 equivalents) in a suitable solvent such as ethanol.
-
Add a catalytic amount of acid (e.g., acetic acid) to facilitate the condensation reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate the resulting hydrazone by filtration or extraction.
-
-
Cyclization with Thionyl Chloride:
-
Cool a flask containing thionyl chloride (SOCl₂, typically 5-10 equivalents) in an ice bath to 0-5 °C.
-
Under anhydrous conditions and with vigorous stirring, add the dried hydrazone from Step 1 in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-(4-hydroxyphenyl)-1,2,3-thiadiazole.
-
Caption: Hurd-Mori synthesis of the key intermediate.
Part 2: Mesylation of the Phenolic Intermediate
The final step is the esterification of the phenolic hydroxyl group with methanesulfonyl chloride to yield the target compound.
Experimental Protocol: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate
-
Reaction Setup:
-
Dissolve 4-(4-hydroxyphenyl)-1,2,3-thiadiazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution and cool to 0 °C in an ice bath.
-
-
Addition of Mesyl Chloride:
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
-
Reaction and Work-up:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to afford 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate.
-
Caption: Final mesylation step to yield the target compound.
Physicochemical Properties (Predicted)
The physicochemical properties of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate can be predicted based on its structure. These properties are crucial for its behavior in biological systems.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~256.3 g/mol | Calculated from the molecular formula. |
| LogP | 2.0 - 3.0 | The molecule has both polar (sulfonate, thiadiazole) and non-polar (phenyl) regions, suggesting moderate lipophilicity. |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone). | The aromatic nature and lack of highly polar, ionizable groups suggest limited aqueous solubility. |
| Hydrogen Bond Donors | 0 | There are no N-H or O-H groups. |
| Hydrogen Bond Acceptors | 5 | The oxygen and nitrogen atoms can act as hydrogen bond acceptors. |
| Stability | The methanesulfonate ester may be susceptible to hydrolysis, particularly under basic conditions or in the presence of esterases.[6] | Ester linkages can be labile in biological environments. |
Potential Biological Activities and Mechanism of Action
The biological activity of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is likely to be multifaceted, stemming from the inherent properties of the 1,2,3-thiadiazole core and the potential for the methanesulfonate group to act as a prodrug moiety.
Inherent Activity of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole nucleus is a well-established pharmacophore with a broad range of biological activities.[1][3]
-
Antiviral Activity: Numerous 1,2,3-thiadiazole derivatives have demonstrated potent antiviral activity against a range of viruses, including HIV.[1]
-
Antifungal Activity: These compounds have also shown significant fungicidal activity against various plant and human pathogenic fungi.[3][8]
-
Anticancer Activity: The 1,3,4-thiadiazole isomer has been extensively studied for its anticancer properties, and it is plausible that 1,2,3-thiadiazoles could exhibit similar activities by interfering with cellular processes such as microtubule dynamics or kinase signaling.[9]
-
Herbicidal and Plant Growth Regulatory Activity: Certain thiadiazole derivatives are used in agriculture as herbicides and plant growth regulators.[2][3]
The Role of the Methanesulfonate Group: A Prodrug Approach
The methanesulfonate group is not typically associated with direct pharmacological activity but is often employed in a prodrug strategy.[5][6] Ester prodrugs are designed to improve the physicochemical properties of a parent drug, such as solubility or membrane permeability, and then undergo enzymatic or chemical cleavage in vivo to release the active drug.[10]
In the case of 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate, it is hypothesized that the compound itself may be inactive or have low activity. Upon administration, it could be hydrolyzed by esterases to release 4-(4-hydroxyphenyl)-1,2,3-thiadiazole, which would be the active pharmacological agent.
Caption: Proposed enzymatic activation of the prodrug.
Potential Applications in Drug Development
Given the diverse biological activities of the 1,2,3-thiadiazole scaffold, 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate and its active metabolite could be investigated for several therapeutic applications:
-
Oncology: As potential anticancer agents, these compounds could be screened against various cancer cell lines, and their mechanism of action could be explored, for instance, as kinase inhibitors or microtubule-destabilizing agents.[9]
-
Infectious Diseases: The compound could be evaluated for its efficacy against a panel of viruses and fungi.
-
Agrochemicals: Further investigation into its herbicidal or plant growth regulatory properties could be warranted.
Workflow for Biological Screening
A systematic approach is necessary to evaluate the biological potential of this novel compound.
Caption: A typical workflow for evaluating a novel compound.
Conclusion
While direct experimental data on 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate is limited, a comprehensive understanding of its constituent chemical moieties allows for the construction of a robust theoretical profile. The 1,2,3-thiadiazole core imparts a high probability of significant biological activity, while the methanesulfonate group introduces a promising prodrug strategy. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this and related compounds, potentially unlocking new therapeutic agents.
References
-
Irfan, A., Ullah, S., Anum, A., Jabeen, N., Zahoor, A. F., Kanwal, H., Kotwica-Mojzych, K., & Mojzych, M. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025). Molecules, 30(22), 1-25. [Link]
-
Knaus, E. E., & Kumar, P. (2007). 3-(4-methanesulfonylphenyl)acrylic ester prodrugs possessing a diazen-1-ium-1,2-diolate moiety: design, synthesis, cyclooxygenase inhibition, and nitric oxide release studies. Bioorganic & Medicinal Chemistry, 15(21), 6828–6835. [Link]
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025). International Journal of Pharmaceutical Science and Medicine, 10(3), 1-10. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). Pharmaceuticals, 18(4), 1-20. [Link]
-
Amino Acids in the Development of Prodrugs. (2018). Molecules, 23(9), 2321. [Link]
-
Development of a Novel Sulfonate Ester-based Prodrug Strategy. (2026). Journal of Medicinal Chemistry. [Link]
-
Kovalenko, S. I. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. World Science, 1(1), 1-10. [Link]
- Prodrugs and medical uses thereof. (2018).
-
Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p-Toluenesulfonamide Moiety. (2024). Baghdad Science Journal. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
-
Biological Activities of Thiadiazole Derivatives: A Review. (2012). International Journal of Pharmaceutical & Biological Archives, 3(3), 493-502. [Link]
-
4-Phenyl-1,2,3-thiadiazole. (n.d.). PubChem. [Link]
-
1-[4-(1,2,3-Thiadiazol-4-Yl)phenyl]methanamine. (n.d.). PubChem. [Link]
- Thiadiazole compounds and methods of use. (n.d.).
-
4-Phenyl-[1][3][11]thiadiazol-5-ylamine. (n.d.). PubChem. [Link]
-
Song, B. A., et al. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1][11][12]thiadiazoles. Journal of Agricultural and Food Chemistry, 58(5), 2963–2969. [Link]
-
4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy, 9(1), 36-41. [Link]
- 3-phenyl-n- ((1, 3, 4) thiadiazol-2-yl) -acrylamide derivatives and related compounds as modulators of estrogen-related receptors for the treatment of e.g. cancer, rheumatoid arthritis or neurological disorders. (n.d.).
-
United States Patent (19) 11 Patent Number: 5,977,373. (n.d.). Google Patents. [Link]
-
Biological Profile of Thiadiazole. (n.d.). PharmacologyOnLine. [Link]
-
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024). Journal of Biosciences and Medicines, 12(1), 1-20. [Link]
-
a review on biological activities: 1,3,4- thiadiazole and its derivatives. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (2012). International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 143-145. [Link]
-
Liu, X., et al. (2022). Synthesis of 4-methyl-1,2,3-thiadiazole derivatives via Ugi reaction and their biological activities. Molecules, 27(15), 4945. [Link]
-
WO 99/03854. (1999). Google Patents. [Link]
-
Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. (2022). Scientific Reports, 12(1), 22188. [Link]
-
4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate. (n.d.). PubChem. [Link]
-
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). Molecules, 30(3), 1-20. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). Journal of Chemistry. [Link]
-
Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][3][12]triazo. (2025). Technical Disclosure Commons. [Link]
-
Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry, 15(17), 5860–5874. [Link]
-
FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their... (n.d.). ResearchGate. [Link]
Sources
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2019229195A1 - Prodrugs and medical uses thereof - Google Patents [patents.google.com]
- 8. Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 11. Novel (E)-2-(aryl)-3-(4-methanesulfonylphenyl)acrylic ester prodrugs possessing a diazen-1-ium-1,2-diolate moiety: design, synthesis, cyclooxygenase inhibition, and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmedicopublishers.com [pharmedicopublishers.com]
